molecular formula C15H20N4O B2532820 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795479-76-3

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2532820
CAS No.: 1795479-76-3
M. Wt: 272.352
InChI Key: YXVKUEBFAACGJB-UHFFFAOYSA-N
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Description

1-{bicyclo[221]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine is a complex organic compound that features a bicyclic structure fused with a triazole ring and a piperidine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and CuAAC to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Shares the bicyclic core but lacks the triazole and piperidine moieties.

    1H-1,2,3-triazole derivatives: Compounds with similar triazole rings but different substituents.

    Piperidine derivatives: Compounds with the piperidine ring but different functional groups attached.

Uniqueness

1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to its combination of a rigid bicyclic structure, a versatile triazole ring, and a flexible piperidine moiety. This combination provides a balance of rigidity and flexibility, making it suitable for various applications in drug design and materials science.

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c20-15(14-10-11-1-2-12(14)9-11)18-6-3-13(4-7-18)19-8-5-16-17-19/h1-2,5,8,11-14H,3-4,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVKUEBFAACGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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